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Introduction
Gastric cancer is a leading cause of cancer-related mortality worldwide, characterized by

significant molecular heterogeneity. The receptor tyrosine kinase c-Met, and its ligand

Hepatocyte Growth Factor (HGF), form a critical signaling pathway implicated in gastric cancer

cell proliferation, survival, invasion, and metastasis.[1][2] Aberrant activation of the HGF/c-Met

pathway, through gene amplification, protein overexpression, or mutations, is correlated with

poor prognosis in gastric cancer patients, making it a compelling therapeutic target.[2]

KRC-108 is a potent, orally available small-molecule, multi-kinase inhibitor. It was identified as

an inhibitor of c-Met and has demonstrated anti-tumor properties in vitro and in vivo.[3] KRC-
108 also shows potent inhibitory activity against other receptor tyrosine kinases, including

RON, Flt3, and TrkA.[4][5] Notably, it exhibits stronger inhibition against oncogenic c-Met

mutants (M1250T and Y1230D) than the wild-type protein.[4] These application notes provide a

summary of KRC-108's activity and detailed protocols for its use in gastric cancer research

models.

Data Presentation
Kinase Inhibition Profile
KRC-108 has been evaluated for its inhibitory activity against a panel of kinases. The half-

maximal inhibitory concentration (IC50) values demonstrate potent activity against c-Met and
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other oncogenic kinases.

Target Kinase IC50 (nM)

c-Met 80

Flt3 30

TrkA 43.3

Aurora A 590

ALK 780

Data sourced from in vitro kinase assays.[5][6]

Anti-Proliferative Activity
The anti-proliferative effects of KRC-108 have been quantified across various cancer cell lines.

The 50% growth inhibition (GI50) values highlight its cytostatic capabilities.

Cell Line Cancer Type GI50 Value

MKN-45 Gastric Cancer
Not explicitly stated, but

sensitive

MKN-R
KRC-108 Resistant Gastric

Cancer

Significantly higher than

parental MKN-45

KM12C Colon Cancer 220 nM

Various Various 0.01 - 4.22 µM

Data sourced from cell viability

assays.[6][7][8]

Mechanism of Action & Signaling Pathway
KRC-108 functions as an ATP-competitive inhibitor of the c-Met kinase domain. Binding of HGF

to c-Met normally induces receptor dimerization and autophosphorylation of key tyrosine

residues (Y1230, Y1234, Y1235), creating docking sites for downstream signaling molecules.
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[9] This activation triggers multiple pathways, including the RAS-RAF-MEK-ERK (MAPK) and

PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and motility.[10] KRC-108
blocks the initial autophosphorylation step, thereby abrogating these downstream signals.
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KRC-108 inhibits the HGF/c-Met signaling pathway.

Experimental Protocols
Protocol 1: In Vitro Cell Viability (GI50 Determination)
This protocol determines the concentration of KRC-108 required to inhibit the growth of gastric

cancer cells by 50%. The MKN-45 cell line, which has high c-Met expression, is a suitable

model.[3]

Materials:

Gastric cancer cell lines (e.g., MKN-45)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

KRC-108 (stock solution in DMSO)

96-well cell culture plates

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

Plate reader
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Start

Seed cells in
96-well plate

Incubate for 24h
for cell adherence

Prepare serial dilutions
of KRC-108

Treat cells with
KRC-108 dilutions

Incubate for 72h

Add cell viability
reagent

Incubate as per
manufacturer's instructions

Measure absorbance/
luminescence

Calculate GI50 values
(non-linear regression)

End

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15617541?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for determining the GI50 of KRC-108.

Procedure:

Cell Seeding: Seed MKN-45 cells into a 96-well plate at a density of 3,000-5,000 cells per

well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

Drug Preparation: Prepare a 2X serial dilution series of KRC-108 in complete medium from a

concentrated stock. Include a vehicle control (DMSO) at the same final concentration as the

highest KRC-108 dose.

Treatment: Remove the medium from the wells and add 100 µL of the KRC-108 dilutions or

vehicle control.

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[3]

Viability Assay: Add 10 µL of a tetrazolium-based viability reagent (e.g., EZ-CYTOX) to each

well and incubate for 1-4 hours.[3]

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using

a microplate reader.

Analysis: Normalize the data to the vehicle-treated control cells. Calculate the GI50 value by

fitting the dose-response curve using non-linear regression analysis (e.g., in GraphPad

Prism).

Protocol 2: Western Blot for c-Met Phosphorylation
This protocol is used to assess the inhibitory effect of KRC-108 on c-Met activation in gastric

cancer cells.

Materials:

MKN-45 cells

KRC-108

Recombinant HGF (optional, for stimulation)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels, transfer system, and PVDF membranes

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin

HRP-conjugated secondary antibody

ECL substrate and imaging system

Procedure:

Cell Culture and Treatment: Culture MKN-45 cells to 70-80% confluency. Treat cells with

various concentrations of KRC-108 for a specified time (e.g., 2-24 hours). If desired,

stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.

Lysate Preparation: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape

the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell

debris.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

assay.

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples

for 5 minutes. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the

proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at

room temperature. Incubate the membrane with primary antibody (e.g., anti-phospho-c-Met,

1:1000 dilution) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-

conjugated secondary antibody (1:5000) for 1 hour at room temperature. Wash again and

apply ECL substrate.
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Imaging: Capture the chemiluminescent signal using a digital imaging system.

Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for

total c-Met and a loading control like β-actin.

Protocol 3: In Vivo Gastric Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous MKN-45 xenograft model to

evaluate the in vivo efficacy of KRC-108.

Materials:

MKN-45 cells

6-8 week old female athymic BALB/c nude or NOD/SCID mice

Matrigel (optional)

KRC-108 formulation for oral gavage

Vehicle control

Calipers

Procedure:

Cell Preparation: Harvest exponentially growing MKN-45 cells and resuspend them in sterile

PBS or medium, optionally mixed 1:1 with Matrigel, to a final concentration of 1 x 10^7

cells/mL.

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 million cells) into

the flank of each mouse.[11]

Tumor Growth Monitoring: Monitor mice daily. Measure tumor volume with calipers 2-3 times

per week using the formula: Volume = (Length x Width²) / 2.

Randomization and Treatment: When tumors reach an average volume of 100-200 mm³,

randomize the mice into treatment and vehicle control groups.[11]
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Drug Administration: Administer KRC-108 (e.g., daily by oral gavage) according to the

planned dosing schedule. The control group receives the vehicle on the same schedule.

Efficacy Evaluation: Continue to monitor tumor volumes and body weights throughout the

study.

Endpoint: At the end of the study (e.g., based on tumor volume limits or a set time point),

euthanize the mice and excise the tumors for weight measurement and further analysis (e.g.,

pharmacodynamics via Western blot or immunohistochemistry).

Resistance Mechanisms
Studies have shown that resistance to KRC-108 can develop in gastric cancer cells. In MKN-45

cells, acquired resistance was associated with the overexpression and increased

phosphorylation of c-Met, suggesting that the cells overcome inhibition by increasing the

amount of the target protein.[3] Interestingly, these resistant cells underwent a morphological

change from a rounded to an epithelial-like phenotype, which was linked to increased

expression of E-cadherin and its interaction with c-Met.[3][12] This highlights a potential

biomarker and resistance mechanism to consider during therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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